(1-Methylpyrrolidin-3-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

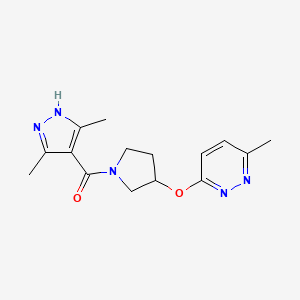

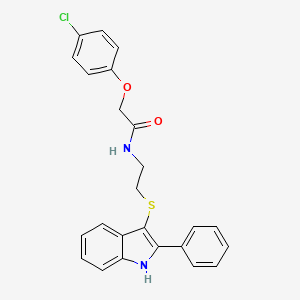

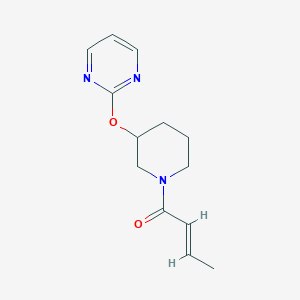

“(1-Methylpyrrolidin-3-yl)acetonitrile” is a chemical compound with the molecular formula C7H12N2 and a molecular weight of 124.18 . It is also known by other names such as “1-Methyl-3-pyrrolidineacetonitrile” and "3-Pyrrolidineacetonitrile, 1-methyl-" .

Synthesis Analysis

The synthesis of “(1-Methylpyrrolidin-3-yl)acetonitrile” and related compounds has been a topic of interest in the field of drug discovery . For instance, one study describes the synthesis of new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides . Another study presents an efficient synthesis of methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, a key intermediate for tropane alkaloid biosynthesis .Applications De Recherche Scientifique

Organic Synthesis

Acetonitrile is commonly used as an organic solvent and serves as an important intermediate in organic synthesis. Over the past decades, the conversion reactions of acetonitrile as a building block have become a highly attractive field. Specifically, in the realm of electrochemical conversions involving acetonitrile, its good conductivity and environmentally friendly features make it a powerful tool for producing nitrogen-containing compounds or nitrile-containing compounds. Researchers have explored both conventional synthesis methods and electrochemical synthesis, leading to significant advancements .

Cyanomethylation Reactions

Acetonitrile’s unique properties, such as its high relative permittivity (εr = 36), allow for the dissociation of ion pairs into free ions. The methyl proton of acetonitrile is faintly acidic (pKa = 31.3 in DMSO), enabling it to act as a nucleophile. Cleavage of the H3C-CN bond generates •CN radicals, making acetonitrile a valuable synthon in various organic reactions. Its enrichment, affordability, and excellent solvent properties have led to widespread use in organic synthesis .

Tetrasubstituted Olefins Synthesis

Researchers have explored acetonitrile’s role in synthesizing tetrasubstituted olefins. These compounds play essential roles in drug discovery, materials science, and fine chemical synthesis. Acetonitrile-based methodologies have enabled efficient access to these valuable building blocks .

Heterocyclic Compound Formation

Acetonitrile’s versatility extends to the synthesis of heterocyclic compounds. By leveraging its reactivity, chemists have developed strategies to construct diverse heterocycles. These compounds find applications in pharmaceuticals, agrochemicals, and materials science .

Polyoxothiometalates Synthesis

In addition to its organic applications, acetonitrile has been employed in the synthesis of polyoxothiometalates. These complex clusters exhibit intriguing properties and have potential applications in catalysis, materials science, and nanotechnology. Researchers have explored site-selective post-editing reactions using acetonitrile as a key component .

Metal Acetylacetonates as Precursors

Acetonitrile plays a crucial role in the preparation of metal acetylacetonates, which serve as precursors for nanoparticle synthesis, polymer science, and catalysis. Understanding their nature, bonding, and mechanistic aspects is essential for advancing research in these fields .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-9-5-3-7(6-9)2-4-8/h7H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVCQZSSLIKUSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methylpyrrolidin-3-yl)acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide](/img/structure/B2550669.png)

![5-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2550670.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2550677.png)

![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2550683.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2550687.png)

![N-(2,5-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2550688.png)